molecular formula C28H49NO5 B14182447 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine CAS No. 918886-08-5

N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tyrosine

Cat. No.: B14182447
CAS No.: 918886-08-5
M. Wt: 479.7 g/mol
InChI Key: DTSFCYZNJRBKRA-GEVKEYJPSA-N
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Description

N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine is a synthetic compound with the molecular formula C28H49NO5 It is characterized by the presence of a tyrosine backbone modified with a hydroxypropyl group and a hexadecyloxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine typically involves the reaction of hexadecan-1-ol with epichlorohydrin to form 3-(hexadecyloxy)-1-chloropropan-2-ol. This intermediate is then reacted with tyrosine under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxy and hexadecyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, altering cellular signaling pathways, or affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Hydroxy-3-(hexadecyloxy)propyl]tyrosine is unique due to its specific combination of a tyrosine backbone with a hydroxypropyl and hexadecyloxy chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

918886-08-5

Molecular Formula

C28H49NO5

Molecular Weight

479.7 g/mol

IUPAC Name

(2S)-2-[(3-hexadecoxy-2-hydroxypropyl)amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C28H49NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-34-23-26(31)22-29-27(28(32)33)21-24-16-18-25(30)19-17-24/h16-19,26-27,29-31H,2-15,20-23H2,1H3,(H,32,33)/t26?,27-/m0/s1

InChI Key

DTSFCYZNJRBKRA-GEVKEYJPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O

Origin of Product

United States

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